molecular formula C8H11N5O2 B3350112 3-(6-Amino-purin-3-yl)-propane-1,2-diol CAS No. 25487-11-0

3-(6-Amino-purin-3-yl)-propane-1,2-diol

Cat. No.: B3350112
CAS No.: 25487-11-0
M. Wt: 209.21
InChI Key: XNEBSVYACKTMFE-UHFFFAOYSA-N
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Description

3-(6-Amino-purin-3-yl)-propane-1,2-diol is a chemical compound that features a purine base attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-purin-3-yl)-propane-1,2-diol typically involves the reaction of a purine derivative with a propane-1,2-diol precursor. One common method involves the use of tri-O-acetyl-1-(6-amino-purin-3-yl)-β-D-1-deoxy-ribofuranose as a starting material . The reaction conditions often include the use of protective groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-purin-3-yl)-propane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine base or the propane-1,2-diol backbone.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(6-Amino-purin-3-yl)-propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies of nucleic acid interactions and enzyme mechanisms.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Amino-purin-3-yl)-propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The purine base can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include inhibition of viral replication or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-purin-3-yl)-propane-1,2-diol is unique due to its specific structure, which combines a purine base with a propane-1,2-diol backbone. This structure allows for unique interactions and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(6-imino-7H-purin-3-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-6)13(4-12-7)1-5(15)2-14/h3-5,9,14-15H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEBSVYACKTMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=N)N=CN2CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342880
Record name 3-(6-Amino-purin-3-yl)-propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25487-11-0
Record name 3-(6-Amino-purin-3-yl)-propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Amino-purin-3-yl)-propane-1,2-diol
Reactant of Route 2
3-(6-Amino-purin-3-yl)-propane-1,2-diol
Reactant of Route 3
3-(6-Amino-purin-3-yl)-propane-1,2-diol
Reactant of Route 4
3-(6-Amino-purin-3-yl)-propane-1,2-diol
Reactant of Route 5
3-(6-Amino-purin-3-yl)-propane-1,2-diol
Reactant of Route 6
3-(6-Amino-purin-3-yl)-propane-1,2-diol

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